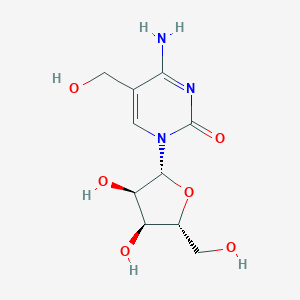

5-Hydroxymethylcytidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O6/c11-8-4(2-14)1-13(10(18)12-8)9-7(17)6(16)5(3-15)19-9/h1,5-7,9,14-17H,2-3H2,(H2,11,12,18)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEXJLMYXXIWPI-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347383 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19235-17-7 | |

| Record name | 5-(Hydroxymethyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Sixth Base: An In-depth Technical Guide to the Biological Functions of 5-Hydroxymethylcytosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethylcytosine (B124674) (5hmC), an oxidation product of 5-methylcytosine (B146107) (5mC), has emerged as a critical epigenetic modification with distinct and significant roles in genome regulation. Once considered merely an intermediate in DNA demethylation, 5hmC is now recognized as a stable epigenetic mark in its own right, playing pivotal roles in gene expression, cellular differentiation, and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the biological functions of 5hmC, its dynamic interplay with TET enzymes, and its implications in development and disease. We delve into the detailed methodologies of key experimental techniques for 5hmC analysis and present quantitative data to illustrate its distribution and significance.

Introduction: The Discovery and Significance of 5-Hydroxymethylcytosine

For decades, the epigenetic landscape was thought to be dominated by the "fifth base," 5-methylcytosine (5mC), a key player in gene silencing and genomic stability.[1] The discovery of 5-hydroxymethylcytosine (5hmC) in mammalian DNA in 2009 marked a paradigm shift in our understanding of epigenetics.[2] 5hmC is generated through the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases, establishing it as the "sixth base" of the genome.[1][3][4] This modification is not merely a transient intermediate in the DNA demethylation pathway but also a stable epigenetic mark with unique biological functions.[3][5][6][7][8] Its presence and dynamic regulation are crucial for normal development and cellular homeostasis, while its misregulation is implicated in a range of diseases, including cancer and neurological disorders.[4][9][10]

The Enzymatic Machinery: TET Proteins and the Generation of 5hmC

The conversion of 5mC to 5hmC is catalyzed by the TET family of enzymes (TET1, TET2, and TET3).[11] These iron (II) and α-ketoglutarate-dependent dioxygenases initiate a cascade of oxidative reactions.[12][13] TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[11][13][14] These latter modifications are recognized and excised by the base excision repair machinery, leading to the restoration of an unmodified cytosine, thus completing the active DNA demethylation pathway.[12][14]

Biological Functions of 5-Hydroxymethylcytosine

5hmC plays a multifaceted role in the cell, acting as both a stable epigenetic mark influencing chromatin structure and gene expression, and as an intermediate in the process of DNA demethylation.

Role in Gene Regulation

A significant body of evidence demonstrates a strong positive correlation between the presence of 5hmC in gene bodies and active transcription.[6][7] Unlike 5mC, which is generally associated with gene repression when located in promoter regions, 5hmC is enriched in the bodies of actively transcribed genes and at enhancers.[7] This suggests that 5hmC may facilitate transcription by creating a more open chromatin environment or by recruiting specific reader proteins. However, it is important to note that the absolute levels of 5hmC for a given gene are primarily determined by tissue type, with gene expression level having a secondary influence.[13]

A Key Player in Development and Differentiation

The levels of 5hmC are dynamically regulated during development and cellular differentiation. Embryonic stem cells (ESCs) exhibit high levels of 5hmC, which decrease upon differentiation.[1] This dynamic regulation is crucial for the pluripotency of ESCs and for guiding lineage specification. For instance, during the development of the mouse cerebellum, 5hmC levels increase from 0.1% of total nucleotides at postnatal day 7 to 0.4% in the adult.[1]

Implications in Disease

The dysregulation of 5hmC levels is a hallmark of various diseases, most notably cancer. A global reduction of 5hmC is observed in many types of solid tumors, including colorectal cancer.[9][10] This loss of 5hmC can be a consequence of mutations in TET enzymes or in the isocitrate dehydrogenase (IDH) genes, which produce an oncometabolite that inhibits TET activity.[2] The altered 5hmC landscape in cancer cells contributes to aberrant gene expression and tumor progression.

Quantitative Distribution of 5-Hydroxymethylcytosine

The abundance of 5hmC varies significantly across different tissues, reflecting its tissue-specific functions.

| Tissue | % of 5hmC (of total nucleotides) | Reference(s) |

| Brain | 0.40% - 0.67% | [1][9][10] |

| Liver | 0.46% | [1][9][10] |

| Kidney | 0.38% - 0.40% | [1][9][10] |

| Colorectal (Normal) | 0.45% - 0.57% | [1][9][10] |

| Lung | 0.14% - 0.18% | [1][9][10] |

| Heart | 0.05% | [9][10] |

| Breast | 0.05% | [1][9][10] |

| Placenta | 0.06% | [1][9][10] |

| Colorectal (Cancer) | 0.02% - 0.06% | [9][10] |

Table 1: Abundance of 5-Hydroxymethylcytosine in Various Human Tissues. The data clearly indicates that 5hmC levels are tissue-dependent, with the brain exhibiting the highest concentrations. A significant reduction in 5hmC is observed in cancerous tissues compared to their normal counterparts.[9][10]

Experimental Protocols for 5hmC Analysis

Several key techniques have been developed to map the genomic locations of 5hmC at single-base resolution.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-seq is a method that positively identifies 5hmC.[12][15] The workflow involves three main steps:

-

Protection of 5hmC: The hydroxyl group of 5hmC is glucosylated using β-glucosyltransferase (βGT), which protects it from oxidation.

-

Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5caC.

-

Bisulfite Conversion and Sequencing: Standard bisulfite treatment is then applied. Unmodified cytosines and 5caC are deaminated to uracil, while the protected 5hmC and the original 5mC (which is resistant to bisulfite treatment) are read as cytosine. By comparing with a standard bisulfite sequencing (BS-seq) run, the positions of 5hmC can be determined.

References

- 1. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAB-seq and ACE-seq Data Processing for Genome-Wide DNA hydroxymethylation Profiling | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The role of 5-hydroxymethylcytosine in development, aging and age-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tet-Assisted Bisulfite Sequencing (TAB-seq) | Springer Nature Experiments [experiments.springernature.com]

- 13. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oxidative Bisulfite Sequencing: An Experimental and Computational Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-hydroxymethylcytosine (5hmC) in Epigenetic Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-hydroxymethylcytosine (B124674) (5hmC), often referred to as the "sixth base" of the genome, has emerged as a critical player in epigenetic regulation. Initially considered a mere intermediate in the DNA demethylation pathway, a growing body of evidence now establishes 5hmC as a stable epigenetic mark with distinct roles in gene regulation, cellular differentiation, and disease. This technical guide provides a comprehensive overview of the core aspects of 5hmC biology, including its formation and removal, genomic distribution, and functional significance. We present detailed methodologies for key experimental techniques used to study 5hmC, summarize quantitative data on its prevalence, and illustrate the complex signaling pathways that govern its dynamic regulation. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development.

Introduction: The Discovery and Significance of 5hmC

For decades, 5-methylcytosine (B146107) (5mC) was considered the primary epigenetic modification of DNA in mammals, predominantly associated with transcriptional repression.[1] The discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has redefined our understanding of the epigenome.[2] 5hmC is generated through the enzymatic activity of the Ten-Eleven Translocation (TET) family of dioxygenases, which catalyze the oxidation of 5mC.[1] This discovery has unveiled a dynamic and complex system of DNA demethylation and has established 5hmC as a distinct epigenetic entity with its own regulatory functions.[3]

5hmC is not uniformly distributed throughout the genome but is enriched in specific genomic regions, including gene bodies and enhancers, where it is generally associated with active transcription.[4][5] Its levels vary significantly across different tissues, with the highest concentrations found in the brain and embryonic stem cells.[6] The dynamic nature of 5hmC and its role in shaping the epigenetic landscape make it a crucial factor in development, cellular identity, and the pathogenesis of various diseases, including cancer.[7]

The Enzymatic Machinery of 5hmC Metabolism

The levels of 5hmC in the genome are tightly regulated by a series of enzymatic reactions that govern its formation and subsequent modification or removal.

Formation of 5hmC: The TET Family of Dioxygenases

The conversion of 5mC to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of Fe(II) and α-ketoglutarate-dependent dioxygenases.[8] In mammals, this family consists of three members: TET1, TET2, and TET3. These enzymes iteratively oxidize 5mC, leading to the formation of 5hmC, 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[8]

The Fate of 5hmC: Pathways of Demethylation

5hmC can be further processed through two main pathways, leading to the restoration of unmodified cytosine:

-

Passive Demethylation: During DNA replication, the maintenance DNA methyltransferase, DNMT1, does not recognize 5hmC on the template strand. This results in the passive dilution of 5hmC with each round of cell division, leading to its replacement with unmodified cytosine in the daughter strands.

-

Active Demethylation: 5hmC can be further oxidized by TET enzymes to 5fC and 5caC. These modified bases are then recognized and excised by the base excision repair (BER) machinery, specifically by the enzyme thymine-DNA glycosylase (TDG). The resulting abasic site is then filled with an unmodified cytosine, completing the active demethylation process.

Genomic Distribution and Functional Roles of 5hmC

The genomic localization of 5hmC provides crucial insights into its functional roles. Unlike 5mC, which is often found in gene promoters and associated with gene silencing, 5hmC is enriched in gene bodies, enhancers, and promoters of actively transcribed genes.[4][5]

Tissue-Specific Distribution of 5hmC

The abundance of 5hmC varies significantly across different human tissues. The highest levels are observed in the brain, while lower levels are found in other tissues. This tissue-specific distribution suggests a role for 5hmC in establishing and maintaining cellular identity.

| Tissue | 5hmC Percentage of Total Cytosines (Approximate) | Reference |

| Brain (Cerebellum) | 0.6% | [9] |

| Liver | 0.15% | [9] |

| Kidney | 0.12% | [9] |

| Heart | 0.02% | [9] |

| Lung | 0.04% | [9] |

| Blood | <0.01% | [9] |

Correlation with Gene Expression

Numerous studies have demonstrated a positive correlation between the presence of 5hmC in gene bodies and the transcriptional activity of those genes.[10] However, the relationship is complex and can be context-dependent. While gene body 5hmC is generally associated with active transcription, high levels of 5hmC at promoters can sometimes be linked to poised or lowly expressed genes.[11]

| Gene | Tissue/Cell Type | Change in 5hmC Level | Change in Gene Expression | Reference |

| CDH15 | Skeletal Muscle | Increased | Increased | [8] |

| PITX3 | Skeletal Muscle | Increased | Increased | [8] |

| Various Tumor Suppressor Genes | Various Cancers | Decreased | Decreased | [6] |

Signaling Pathways Regulating TET Enzymes

The activity and expression of TET enzymes are regulated by various signaling pathways, highlighting the integration of epigenetic modifications with cellular signaling networks.

WNT Signaling Pathway

The canonical WNT signaling pathway, through the activation of β-catenin and TCF/LEF transcription factors, has been shown to regulate the expression of TET genes.[12][13] For instance, in some contexts, WNT signaling can upregulate TET1 expression, thereby influencing the levels of 5hmC.[12]

Other Key Signaling Pathways

-

TGF-β Signaling: The TGF-β pathway, acting through SMAD transcription factors, can influence TET gene expression.[12] For example, SMAD4 can transcriptionally upregulate GATA6, which in turn can activate the TGF-β promoter, creating a feedback loop that sustains CAF activation and can be modulated by TET1.[14]

-

Notch Signaling: The Notch pathway, upon activation, leads to the cleavage of the Notch intracellular domain (NICD), which translocates to the nucleus and interacts with the transcription factor RBPJ to regulate target genes, including those involved in cell fate decisions that can be influenced by TET activity.[15]

-

Sonic Hedgehog (SHH) Signaling: The SHH pathway culminates in the activation of GLI family transcription factors, which regulate the expression of genes involved in development and proliferation.[9] Crosstalk between SHH and other pathways can indirectly influence the epigenetic landscape, including 5hmC levels.

Experimental Protocols for 5hmC Analysis

A variety of techniques have been developed to detect and quantify 5hmC, each with its own advantages and limitations.

TET-Assisted Bisulfite Sequencing (TAB-seq)

TAB-seq is a method that allows for the single-base resolution mapping of 5hmC.[2]

Principle:

-

Protection of 5hmC: 5hmC is glucosylated by β-glucosyltransferase (β-GT), protecting it from subsequent oxidation.

-

Oxidation of 5mC: TET enzymes are used to oxidize 5mC to 5caC.

-

Bisulfite Conversion: Standard bisulfite treatment converts unmodified cytosine and 5caC to uracil (B121893), while the protected 5-glucosyl-hydroxymethylcytosine (5ghmC) remains as cytosine.

-

Sequencing: During PCR and sequencing, uracil is read as thymine, allowing for the identification of the original 5hmC sites as cytosines.

Detailed Protocol: A detailed, step-by-step protocol for TAB-seq can be complex and is often performed using commercial kits. A general workflow is provided below. For specific buffer compositions and enzyme concentrations, it is recommended to consult detailed publications or kit manuals.[2]

Oxidative Bisulfite Sequencing (oxBS-seq)

oxBS-seq is another method for the single-base resolution detection of 5hmC.[16]

Principle:

-

Oxidation of 5hmC: 5hmC is chemically oxidized to 5-formylcytosine (5fC).

-

Bisulfite Conversion: Bisulfite treatment converts unmodified cytosine and 5fC to uracil, while 5mC remains as cytosine.

-

Comparison: By comparing the results of oxBS-seq with a parallel standard bisulfite sequencing (BS-seq) experiment (which detects both 5mC and 5hmC as cytosine), the locations of 5hmC can be inferred by subtraction.

Detailed Protocol: Similar to TAB-seq, detailed protocols are often kit-based. The key step is the chemical oxidation of 5hmC using reagents like potassium perruthenate (KRuO₄).[16]

Hydroxymethylated DNA Immunoprecipitation (hMeDIP-seq)

hMeDIP-seq is an antibody-based enrichment method for identifying regions of the genome with high levels of 5hmC.[16]

Principle:

-

DNA Fragmentation: Genomic DNA is sheared into smaller fragments.

-

Immunoprecipitation: An antibody specific to 5hmC is used to pull down DNA fragments containing this modification.

-

Sequencing: The enriched DNA fragments are then sequenced to identify the genomic regions with high 5hmC density.

Detailed Protocol:

-

DNA Preparation: Isolate and purify high-quality genomic DNA. Fragment the DNA to an average size of 200-600 bp using sonication.

-

Immunoprecipitation:

-

Denature the fragmented DNA.

-

Incubate the denatured DNA with a 5hmC-specific antibody (typically 1-5 µg per reaction) overnight at 4°C with gentle rotation.

-

Capture the antibody-DNA complexes using protein A/G magnetic beads.

-

Wash the beads extensively to remove non-specifically bound DNA. Elution buffer recipes typically contain SDS and are designed to release the immunoprecipitated DNA.

-

-

DNA Purification and Library Preparation:

-

Elute the enriched DNA from the beads.

-

Purify the eluted DNA.

-

Prepare a sequencing library from the purified DNA.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Analyze the sequencing data to identify enriched regions (peaks) of 5hmC.

-

5hmC in Disease and as a Biomarker

Alterations in 5hmC levels and distribution are increasingly recognized as hallmarks of various diseases, particularly cancer. A global loss of 5hmC is a common feature in many types of tumors and is often associated with poor prognosis.[6] This has led to growing interest in the potential of 5hmC as a biomarker for cancer diagnosis, prognosis, and monitoring treatment response.[7] The stability of 5hmC in circulating cell-free DNA (cfDNA) makes it an attractive candidate for liquid biopsy applications.

Conclusion and Future Perspectives

The discovery of 5hmC has fundamentally changed our understanding of epigenetic regulation. It is now clear that 5hmC is not just a transient intermediate but a stable and functionally important epigenetic mark. The development of advanced techniques for its detection and quantification has enabled researchers to unravel its complex roles in gene regulation, development, and disease. As our knowledge of 5hmC continues to expand, it holds great promise for the development of novel diagnostic and therapeutic strategies, particularly in the field of oncology. Further research into the specific reader proteins that recognize and interpret 5hmC will be crucial for fully elucidating its downstream effects on chromatin structure and gene expression.

References

- 1. diagenode.com [diagenode.com]

- 2. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Notch Receptors in Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-hydroxymethylcytosine: A new insight into epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxymethylcytosine: a key epigenetic mark in cancer and chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog/GLI Signaling Pathway: Transduction, Regulation, and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medrxiv.org [medrxiv.org]

- 11. The WNT/β‐catenin dependent transcription: A tissue‐specific business - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Post-translational regulation of TGF-β receptor and Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. The transcriptional regulators GATA6 and TET1 regulate the TGF-β pathway in cancer-associated fibroblasts to promote breast cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Notch signaling pathway: Transcriptional regulation at Notch target genes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

The Sixth Base: A Technical Guide to 5-Hydroxymethylcytosine in DNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once considered a mere transient intermediate in the DNA demethylation process, 5-hydroxymethylcytosine (B124674) (5hmC) is now firmly established as a distinct and stable epigenetic mark—the "sixth base" of the genome. This technical guide provides an in-depth exploration of 5hmC, from its enzymatic origins to its profound implications in gene regulation, cellular differentiation, and the pathogenesis of diseases such as cancer and neurological disorders. We present a comprehensive overview of the current understanding of 5hmC biology, detailed methodologies for its detection and quantification, and a forward-looking perspective on its potential as a biomarker and therapeutic target in drug development.

The Discovery and Genesis of 5-Hydroxymethylcytosine

The landscape of epigenetics was redrawn with the discovery that 5-methylcytosine (B146107) (5mC), the well-known "fifth base," could be enzymatically oxidized to form 5-hydroxymethylcytosine.[1] This reaction is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[2] These enzymes are iron (Fe(II)) and α-ketoglutarate-dependent, playing a critical role in the dynamic regulation of the epigenome.[3] Vitamin C has been identified as a crucial cofactor that enhances the activity of TET enzymes, thereby promoting DNA demethylation.[4][5]

The formation of 5hmC is the first step in a multi-stage oxidation pathway that can lead to active DNA demethylation. TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC).[2] These latter modifications are recognized and excised by the base excision repair (BER) machinery, ultimately replacing the modified cytosine with an unmethylated cytosine.[2] However, 5hmC is not merely a fleeting intermediate; it is a stable epigenetic mark found in significant quantities in various tissues, particularly in the central nervous system.[6]

Signaling Pathway: The Cytosine Modification Cascade

The following diagram illustrates the enzymatic conversion of cytosine through its various methylated and hydroxymethylated forms.

References

- 1. Tissue type is a major modifier of the 5-hydroxymethylcytosine content of human genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Loss of TET2 activity limits the ability of vitamin C to activate DNA demethylation in human HAP1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

- 6. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Relationship between 5-methylcytosine and 5-Hydroxymethylcytidine

An In-depth Technical Guide to the Relationship Between 5-methylcytosine (B146107) and 5-Hydroxymethylcytosine (B124674)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DNA methylation, primarily the addition of a methyl group to the fifth carbon of cytosine to form 5-methylcytosine (5mC), is a cornerstone of epigenetic regulation. For decades, 5mC was studied as a stable mark associated with gene silencing. The discovery of 5-hydroxymethylcytosine (5hmC), an oxidized derivative of 5mC, has fundamentally reshaped our understanding of DNA methylation dynamics. 5hmC is not merely a transient intermediate in the DNA demethylation pathway but also a stable and functionally distinct epigenetic mark, particularly abundant in the central nervous system and embryonic stem cells. This guide provides a comprehensive technical overview of the relationship between 5mC and 5hmC, detailing the enzymatic pathways that connect them, their divergent biological functions, the methodologies to distinguish them, their quantitative distribution, and their profound implications in disease and therapeutics.

Chapter 1: The Core Epigenetic Marks: 5mC and 5hmC

5-methylcytosine (5mC) is a well-characterized epigenetic modification essential for mammalian development, playing critical roles in genomic imprinting, X-chromosome inactivation, transcriptional silencing of retrotransposons, and tissue-specific gene expression.[1] It is established by DNA methyltransferases (DNMTs) and is traditionally associated with a repressive chromatin state.

The landscape of epigenetics was expanded with the discovery that 5mC could be enzymatically oxidized to form 5-hydroxymethylcytosine (5hmC).[2][3] Initially observed in bacteriophages, 5hmC was later found to be abundant in mammalian neuronal and embryonic stem (ES) cells.[2] This "sixth base" is generated from 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases.[3][4] Its presence suggests a more dynamic and complex regulatory system than previously understood, challenging the model of 5mC as a static, repressive mark.

Chapter 2: The Enzymatic Axis: DNMTs and TETs

The balance and interplay between 5mC and 5hmC are governed by two key enzyme families: DNMTs and TETs.

-

DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group from S-adenosyl methionine (SAM) to cytosine, establishing 5mC patterns. DNMT1 is a maintenance methyltransferase that copies existing methylation patterns onto daughter DNA strands during replication, while DNMT3A and DNMT3B are responsible for de novo methylation.[1]

-

Ten-Eleven Translocation (TET) Enzymes: The TET family (TET1, TET2, TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the oxidation of 5mC to 5hmC.[4][5] This conversion is the first step in active DNA demethylation and can also establish 5hmC as a distinct epigenetic mark.[6][7] The activity of TET enzymes is enhanced by cofactors such as Vitamin C, which may act by regenerating the Fe(II) state.[8][9]

References

- 1. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

- 2. Genome-wide analysis of 5-hydroxymethylcytosine distribution reveals its dual function in transcriptional regulation in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisulfite Sequencing (BS-Seq)/WGBS [emea.illumina.com]

- 5. DNA methylation and hydroxymethylation in stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. oxBS-seq - CD Genomics [cd-genomics.com]

- 8. Tet-assisted bisulfite sequencing of 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the TET Enzyme-Mediated Conversion of 5-methylcytosine to 5-hydroxymethylcytosine

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond DNA Methylation

For decades, 5-methylcytosine (B146107) (5mC) was considered a stable epigenetic mark, primarily associated with transcriptional silencing.[1][2] This paradigm shifted with the discovery of the Ten-Eleven Translocation (TET) family of enzymes, which catalyze the oxidation of 5mC, initiating a process of active DNA demethylation.[1][2] TET enzymes are Fe(II) and α-ketoglutarate (α-KG)-dependent dioxygenases that iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC).[3][4][5]

The discovery of 5hmC as the first product of this oxidation cascade unveiled a new layer of epigenetic regulation.[1] 5hmC is not merely a transient intermediate but is now recognized as a distinct epigenetic mark, prevalent in embryonic stem cells and neurons.[6] Its presence is often linked to active gene expression and cellular differentiation.[7] This guide provides a comprehensive technical overview of the TET enzyme-mediated conversion of 5mC to 5hmC, detailing the core mechanism, quantitative aspects, regulatory pathways, and key experimental methodologies for its study.

The Core Mechanism of 5mC Oxidation

The TET family in mammals comprises three members: TET1, TET2, and TET3.[3][4] These large, multi-domain proteins (approx. 180-230 kDa) share a conserved C-terminal core catalytic region.[3][8] This region contains a double-stranded β-helix (DSBH) domain and a cysteine-rich domain, which together coordinate the essential cofactors Fe(II) and 2-oxoglutarate (2-OG, also known as α-ketoglutarate).[3][4][8]

The catalytic cycle involves the oxidation of the methyl group of 5mC. The TET enzyme utilizes molecular oxygen (O2) to hydroxylate 5mC, yielding 5hmC.[3] This reaction is coupled with the oxidative decarboxylation of the co-substrate 2-OG to succinate (B1194679) and CO2.[3] While TET enzymes can further oxidize 5hmC to 5fC and 5caC, the initial conversion of 5mC to 5hmC is kinetically favored.[8] The subsequent oxidation steps occur at a significantly slower rate.[8] These further oxidized forms, 5fC and 5caC, are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the restoration of an unmodified cytosine.[1][8]

Caption: The enzymatic pathway of 5mC oxidation by TET enzymes.

Quantitative Analysis of TET Activity and Cytosine Modifications

The efficiency and substrate preference of TET enzymes, along with the abundance of 5mC and 5hmC, vary across different tissues and cellular states. The development of inhibitors is also a key area of research for therapeutic applications.

Kinetic Properties of TET Enzymes

Kinetic analyses reveal that TET enzymes have a higher affinity and turnover rate for 5mC compared to its oxidized derivatives. The rate of conversion from 5mC to 5hmC is significantly faster than the subsequent oxidation steps.[8]

Table 1: Relative Oxidation Rates of TET Enzymes

| Substrate Conversion | Relative Rate Reduction | Reference |

|---|---|---|

| 5mC → 5hmC | Baseline | [8] |

| 5hmC → 5fC | 4.9 to 6.3-fold slower | [8] |

| 5fC → 5caC | 7.8 to 12.6-fold slower |[8] |

Abundance of 5mC and 5hmC in Mammalian Tissues

The levels of 5hmC are dynamic and tissue-specific, with particularly high levels found in the brain. In many cancers, a global loss of 5hmC is observed compared to healthy tissues.[6]

Table 2: Representative Levels of 5mC and 5hmC

| Tissue / Cell Type | % 5mC of total C | % 5hmC of total C | Reference |

|---|---|---|---|

| Mouse Embryonic Stem Cells | ~4.0% | ~0.03% | [9] |

| Human Induced Pluripotent Stem Cells | Increased vs. Fibroblasts | Increased vs. Fibroblasts | [9] |

| Hepatocellular Carcinoma (Tumor) | - | 4- to 5-fold lower than adjacent tissue | [6] |

| 293T Cells | - | ~0.009% |[6] |

TET Enzyme Inhibitors

Targeting TET enzymes is a promising strategy for therapeutic intervention in diseases like cancer.[5] Several small molecule inhibitors have been developed, with varying specificities and potencies.

Table 3: Common TET Enzyme Inhibitors and their IC50 Values

| Inhibitor | Target(s) | IC50 Value | Reference |

|---|---|---|---|

| Bobcat339 | TET1 / TET2 | 33 µM / 73 µM | [10] |

| Bobcat212 | TET enzymes | - | [10] |

| TETi76 | TET enzymes | - | [10] |

| Nickel (II) | TET enzymes (replaces Fe(II)) | - |[10] |

Regulation of TET Enzyme Activity

TET enzyme function is tightly regulated by the availability of cofactors and the presence of endogenous inhibitors. The Krebs (TCA) cycle is a central hub for this regulation, as it produces both the substrate 2-OG and the competitive inhibitors succinate and fumarate. Ascorbate (Vitamin C) also plays a crucial role as a cofactor, likely by maintaining the Fe(II) iron in its reduced state, thus enhancing TET activity.[11] Additionally, TET gene expression can be post-transcriptionally regulated by various microRNAs (miRs), such as the miR-29 family which downregulates TET1.

References

- 1. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. TET enzymes - Wikipedia [en.wikipedia.org]

- 4. Decoding the Role of TET Enzymes in Epigenetic Regulation - Amerigo Scientific [amerigoscientific.com]

- 5. Mechanisms that regulate the activities of TET proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of 5-Methylcytosine and 5-Hydroxymethylcytosine in Genomic DNA from Hepatocellular Carcinoma Tissues by Capillary Hydrophilic-Interaction Liquid Chromatography/Quadrupole TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5mC/5hmC Sequencing - CD Genomics [cd-genomics.com]

- 8. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. taylorandfrancis.com [taylorandfrancis.com]

The Sixth Base: A Technical Guide to the Tissue-Specific Distribution of 5-Hydroxymethylcytosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetics, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player, distinct from its precursor 5-methylcytosine (B146107) (5mC). Initially considered a mere intermediate in the DNA demethylation pathway, 5hmC is now recognized as a stable epigenetic mark with unique regulatory functions.[1] Its distribution across different tissues is not uniform, suggesting a pivotal role in cell lineage specification and tissue-specific gene expression.[2] This technical guide provides an in-depth overview of the tissue-specific distribution of 5hmC, detailed experimental protocols for its detection and quantification, and a visualization of the key signaling pathway involved in its generation.

Data Presentation: Quantitative Distribution of 5-Hydroxymethylcytosine in Human Tissues

The abundance of 5hmC varies significantly across different human tissues. The following table summarizes the quantitative data on 5hmC levels, presented as a percentage of total nucleotides or relative to other modified bases.

| Tissue | 5hmC Abundance (% of total cytosine or as specified) | Key Findings & Notes |

| Brain | High (0.40% - 0.67%)[2][3] | Highest levels are found in the brain, particularly in Purkinje cells, suggesting a crucial role in neuronal function and development.[4] |

| Liver | High (0.40% - 0.46%)[2][3] | Abundant 5hmC levels are associated with active gene expression and metabolic functions. Alterations in 5hmC have been linked to liver diseases.[5] |

| Kidney | High (0.38% - 0.40%)[2][3] | Relatively high levels of 5hmC are observed, indicating its importance in renal gene regulation. |

| Colorectal Tissues | High (0.45% - 0.57%)[2][3] | Normal colorectal tissues exhibit significant 5hmC levels. |

| Lung | Relatively Low (0.14% - 0.18%)[2][3] | Moderate levels of 5hmC are present. |

| Heart | Very Low (0.05%)[2][3] | Cardiac tissue shows very low abundance of 5hmC. |

| Breast | Very Low (0.05%)[3] | Normal breast tissue has low global levels of 5hmC, though it is enriched in specific gene regulatory regions.[6] |

| Placenta | Very Low (0.06%)[2][3] | Placental tissue exhibits low 5hmC content. |

| Hematopoietic Stem Cells (CD34+) | Higher than differentiated blood cells[7] | 5hmC levels are dynamic during hematopoiesis, with higher levels in progenitor cells priming for lineage commitment.[7] |

| Cancer Tissues (e.g., Colorectal, Liver) | Significantly Reduced[3][5] | A general trend of global 5hmC loss is observed in many cancers compared to their normal tissue counterparts.[3] |

Signaling Pathway

The primary pathway for the generation of 5hmC involves the ten-eleven translocation (TET) family of enzymes. These dioxygenases catalyze the iterative oxidation of 5-methylcytosine.

Experimental Protocols

Accurate detection and quantification of 5hmC are crucial for understanding its biological roles. Below are detailed, generalized methodologies for key experiments.

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

This antibody-based enrichment method is used to identify genomic regions with high levels of 5hmC.[8]

1. DNA Preparation:

-

Isolate high-quality genomic DNA from the tissue of interest.

-

Shear the DNA to an average fragment size of 200-500 bp using sonication.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

2. Immunoprecipitation:

-

Denature the fragmented DNA by heating.

-

Incubate the single-stranded DNA fragments with a specific anti-5hmC antibody overnight at 4°C.

-

Add protein A/G magnetic beads to the mixture and incubate to capture the antibody-DNA complexes.

-

Wash the beads multiple times to remove non-specifically bound DNA.

3. Elution and Library Preparation:

-

Elute the enriched DNA from the beads.

-

Purify the eluted DNA.

-

Perform PCR amplification to generate the sequencing library.

-

Quantify and validate the library before sequencing.

4. Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the hMeDIP library and an input control library.

-

Align reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions enriched for 5hmC.

References

- 1. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deep5hmC: Predicting genome-wide 5-Hydroxymethylcytosine landscape via a multimodal deep learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of hMeDIP-Seq, Introduction, Key Features, and Applications - CD Genomics [cd-genomics.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tet-Assisted Bisulfite Sequencing (TAB-seq) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Tet Enzymes, Variants, and Differential Effects on Function [frontiersin.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Abundance of 5-hydroxymethylcytosine (5hmC) in Brain and Embryonic Stem Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxymethylcytosine (B124674) (5hmC) is a modified DNA base, oxidized from 5-methylcytosine (B146107) (5mC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] Initially considered merely an intermediate in DNA demethylation, a growing body of evidence suggests that 5hmC is a stable epigenetic mark with crucial roles in gene regulation, particularly in the central nervous system and during embryonic development.[2] This guide provides a comprehensive overview of the abundance of 5hmC in brain tissue and embryonic stem cells (ESCs), detailing the quantitative differences, the experimental methodologies for its detection, and the key signaling pathways involved.

Quantitative Abundance of 5hmC

The levels of 5hmC vary significantly between different cell types and tissues, with the brain exhibiting the highest abundance.[3][4] In contrast, embryonic stem cells have considerably lower, yet functionally significant, levels of 5hmC.[1][5]

Table 1: Comparative Abundance of 5hmC in Brain and Embryonic Stem Cells

| Tissue/Cell Type | Species | Method of Quantification | 5hmC Levels (% of total nucleotides) | 5hmC Levels (relative to 5mC) | Reference |

| Purkinje Neurons | Mouse | Thin-Layer Chromatography & Mass Spectrometry | ~0.6% | ~40% of 5mC | [1] |

| Granular Cells | Mouse | Thin-Layer Chromatography & Mass Spectrometry | ~0.2% | [6] | |

| Hippocampus | Mouse | 5hmC-selective chemical-labeling | - | - | [1] |

| Frontal Cortex | Human | Tet-assisted bisulfite sequencing | - | - | [7] |

| Embryonic Stem Cells | Mouse | Thin-Layer Chromatography & Mass Spectrometry | ~0.03% | ~7% of 5mC | [1] |

| Embryonic Stem Cells | Human | Mass Spectrometry | - | - | [5] |

Table 2: 5hmC Levels in Different Brain Regions and Developmental Stages

| Brain Region | Species | Developmental Stage | Observation | Reference |

| Hippocampus | Mouse | Postnatal to Adulthood | Marked acquisition of 5hmC | [1] |

| Cerebral Cortex | Human | Fetal to Adult | Markedly increases | [7] |

| Cerebellum | Non-human primate | Aging | Dynamic changes | [8] |

| Dentate Granule Neurons | Mouse | Adult | High enrichment in gene bodies | [4] |

Experimental Protocols for 5hmC Detection and Quantification

A variety of techniques are available to study 5hmC, ranging from global quantification to base-resolution mapping. The choice of method depends on the specific research question.

These methods provide an overall percentage of 5hmC in the genome.

-

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and accurate method for quantifying global levels of 5mC and 5hmC.[6][9]

-

Thin-Layer Chromatography (TLC): A less sensitive but simpler method that often requires radioactive labeling.[6]

-

Protocol Outline:

-

Genomic DNA is digested into single nucleotides.

-

The 5'-ends of the nucleotides are radioactively labeled.

-

The nucleotides are separated by two-dimensional TLC.

-

The amount of 5hmC is quantified by comparing the radioactivity of the 5hmC spot to the other nucleotide spots.

-

-

These techniques allow for the investigation of 5hmC levels at specific genomic loci.

-

Antibody-Based Enrichment (hMeDIP-Seq): This method uses an antibody specific to 5hmC to enrich for DNA fragments containing this modification, which are then sequenced.[12][13]

-

Protocol Outline:

-

Genomic DNA is fragmented by sonication.

-

An antibody specific to 5hmC is used to immunoprecipitate DNA fragments containing 5hmC.

-

The enriched DNA is then purified and sequenced.

-

Sequencing reads are mapped to the genome to identify 5hmC-enriched regions.

-

-

-

Glucosylation-Based Methods: These methods rely on the specific glucosylation of 5hmC by T4 β-glucosyltransferase (β-GT).

-

5hmC-Seal: This technique involves the chemical labeling of 5hmC after glucosylation, allowing for enrichment and sequencing.[12]

-

Restriction Enzyme-Based Analysis: This method utilizes the differential sensitivity of restriction enzymes to glucosylated 5hmC. For example, MspI can be blocked by glucosylated 5hmC, allowing for the quantification of 5hmC at its recognition sites.[13][14]

-

These methods provide the most detailed information on the location of 5hmC.

-

Tet-Assisted Bisulfite Sequencing (TAB-Seq): This technique can distinguish 5hmC from 5mC and unmodified cytosine at single-base resolution.[6][7]

-

Protocol Outline:

-

5hmC is protected by glucosylation using β-GT.

-

TET enzyme is used to oxidize 5mC to 5-carboxylcytosine (5caC).

-

Standard bisulfite sequencing is performed, where both unmodified cytosine and 5caC are converted to uracil, while the protected 5hmC is read as cytosine.

-

Comparison with a standard bisulfite sequencing library (which detects both 5mC and 5hmC as cytosine) allows for the identification of 5hmC.

-

-

-

Oxidative Bisulfite Sequencing (oxBS-Seq): This method also provides single-base resolution of 5hmC.[6][12]

-

Protocol Outline:

-

5hmC is specifically oxidized to 5-formylcytosine (B1664653) (5fC).

-

Bisulfite treatment converts 5fC to uracil.

-

5mC remains as cytosine.

-

By comparing the results of oxBS-Seq with standard bisulfite sequencing, the locations of 5hmC can be inferred.[12]

-

-

Signaling Pathways and Functional Roles

The generation of 5hmC is critically dependent on the TET family of enzymes (TET1, TET2, TET3), which are α-ketoglutarate and Fe(II)-dependent dioxygenases.[15] Vitamin C has been shown to enhance the activity of TET enzymes.[15]

The primary pathway for 5hmC generation involves the oxidation of 5mC by TET enzymes. This process is fundamental to the role of 5hmC in both active DNA demethylation and as a stable epigenetic mark.

Caption: TET-mediated conversion of 5mC to 5hmC.

In the brain, 5hmC is highly enriched in the gene bodies of actively transcribed genes, particularly those involved in synaptic function and neuronal development.[2][3] Its levels increase during neuronal differentiation and are maintained throughout adulthood, suggesting a stable role in neuronal identity and function.[1][16]

Caption: Role of 5hmC in neuronal differentiation.

In ESCs, 5hmC is enriched at the promoters of developmental regulators and plays a role in maintaining pluripotency and preparing cells for differentiation.[5] TET enzymes are crucial for the commitment of ESCs to the neural lineage.[17]

Caption: Role of 5hmC in ESC pluripotency.

Experimental Workflow Example: hMeDIP-Seq

The following diagram illustrates a typical workflow for hydroxymethylated DNA immunoprecipitation followed by sequencing.

Caption: Workflow for hMeDIP-Sequencing.

Conclusion

5-hydroxymethylcytosine is a key epigenetic modification with distinct and abundant presence in the brain and a dynamic regulatory role in embryonic stem cells. The significant differences in 5hmC levels between these two cell types underscore its importance in cell identity and function. The availability of robust experimental techniques for the detection and quantification of 5hmC provides powerful tools for researchers and drug development professionals to further elucidate its role in health and disease, opening new avenues for therapeutic intervention in neurological and developmental disorders.

References

- 1. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment [frontiersin.org]

- 3. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide antagonism between 5-hydroxymethylcytosine and DNA methylation in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A pilot investigation of differential hydroxymethylation levels in patient-derived neural stem cells implicates altered cortical development in bipolar disorder [frontiersin.org]

- 6. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole-genome analysis of 5-hydroxymethylcytosine and 5-methylcytosine at base resolution in the human brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate [frontiersin.org]

- 9. Quantification of Global DNA Methylation Levels by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fan.genetics.ucla.edu [fan.genetics.ucla.edu]

- 12. 5mC vs 5hmC Detection Methods: WGBS, EM-Seq, 5hmC-Seal - CD Genomics [cd-genomics.com]

- 13. epigenie.com [epigenie.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Nutritional epigenetics - Wikipedia [en.wikipedia.org]

- 16. Dynamics of 5-hydroxymethylcytosine and chromatin marks in mammalian neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. TET Enzymes and 5-Hydroxymethylcytosine in Neural Progenitor Cell Biology and Neurodevelopment - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxymethylcytosine: A Key Player in the Epigenetic Regulation of Gene Activation and Silencing

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of epigenetic regulation, 5-hydroxymethylcytosine (B124674) (5hmC) has emerged as a critical player, extending the functional alphabet of the genome beyond the canonical four bases and the well-studied 5-methylcytosine (B146107) (5mC). Initially considered a mere intermediate in the DNA demethylation pathway, a growing body of evidence now establishes 5hmC as a stable and distinct epigenetic mark with profound implications for gene expression, cellular differentiation, and disease. This technical guide provides a comprehensive overview of the role of 5hmC in gene activation and silencing, detailing its formation, genomic distribution, and the molecular mechanisms through which it exerts its influence. Furthermore, this guide presents quantitative data on 5hmC levels, detailed experimental protocols for its detection and analysis, and visual representations of key pathways and workflows to support researchers in their exploration of this fascinating epigenetic modification.

The Dynamic Nature of 5-Hydroxymethylcytosine

5-Hydroxymethylcytosine is generated through the oxidation of 5-methylcytosine, a reaction catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3)[1][2]. This conversion is not merely a step towards demethylation but establishes 5hmC as a distinct entity with its own set of reader proteins and regulatory functions. The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine. This process constitutes the active DNA demethylation pathway. However, 5hmC can also be a stable mark, particularly in post-mitotic cells like neurons, where it is highly abundant[1].

Signaling Pathway of 5mC Oxidation and Demethylation

Caption: TET-mediated oxidation of 5mC and the active DNA demethylation pathway.

Quantitative Distribution of 5hmC

The abundance of 5hmC varies significantly across different tissues and cell types, and its levels are often altered in disease states, particularly in cancer.

Table 1: Global 5hmC Content in Different Human Tissues

| Tissue | % of 5-hmC (relative to total cytosines) | Reference |

| Brain | 0.67% | [1] |

| Rectum | 0.57% | [1] |

| Liver | 0.46% | [1] |

| Colon | 0.45% | [1] |

| Kidney | 0.38% | [1] |

| Lung | 0.14% | [1] |

| Placenta | 0.06% | [1] |

| Breast | 0.05% | [1] |

| Heart | 0.05% | [1] |

Table 2: 5hmC Levels in Cancer vs. Normal Tissues

| Cancer Type | Change in 5hmC Levels in Cancer Tissue | Fold Reduction (approx.) | Reference |

| Colorectal Cancer | Significantly reduced | 7.7 to 28-fold | [1] |

| Squamous Cell Lung Cancer | Substantially depleted | up to 5-fold | [3] |

| Brain Tumors | Drastically reduced | up to >30-fold | [3] |

Role of 5hmC in Gene Regulation

5hmC plays a dual role in gene regulation, contributing to both gene activation and, in some contexts, gene silencing. Its function is highly dependent on its genomic location.

-

Promoters and Enhancers: 5hmC is enriched at active enhancers and promoters, often correlating with active histone marks like H3K4me1 and H3K27ac.[4] Its presence in these regions is generally associated with increased gene expression. It is thought to facilitate transcription by preventing the binding of methyl-CpG-binding domain (MBD) proteins, which recognize 5mC and recruit repressive complexes.

-

Gene Bodies: A significant portion of 5hmC is found within the bodies of actively transcribed genes.[5] The presence of 5hmC in gene bodies is positively correlated with gene expression levels in many tissues.[5] It is hypothesized that gene body 5hmC may play a role in regulating splicing or preventing spurious transcription initiation.

-

Gene Silencing: While generally associated with active transcription, 5hmC has also been implicated in gene silencing in specific contexts. For instance, in mouse embryonic stem cells, a subset of "silenced enhancers" are marked by 5hmC, suggesting a repressive role in maintaining pluripotency by keeping lineage-specific genes poised for activation upon differentiation.

Experimental Protocols for 5hmC Analysis

A variety of techniques have been developed to detect and quantify 5hmC, each with its own advantages and limitations.

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq)

hMeDIP-seq is an antibody-based method for enriching DNA fragments containing 5hmC.

Protocol Outline:

-

Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA from cells or tissues. Fragment the DNA to a desired size range (e.g., 200-500 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Denature the fragmented DNA and incubate with a specific anti-5hmC antibody.

-

Capture of Antibody-DNA Complexes: Add protein A/G magnetic beads to capture the antibody-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound DNA.

-

Elution and DNA Purification: Elute the enriched DNA from the beads and purify it.

-

Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA and perform high-throughput sequencing.

References

- 1. Distribution of 5-Hydroxymethylcytosine in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 5-Hydroxymethylcytosine is associated with enhancers and gene bodies in human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Emerging Frontier of Neuroepigenetics: 5-Hydroxymethylcytosine's Pivotal Role in Neuronal Development and Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of neuroscience is being reshaped by our deepening understanding of epigenetics, the intricate layer of regulation that governs gene expression without altering the DNA sequence itself. Among the key players in this dynamic field is 5-hydroxymethylcytosine (B124674) (5hmC), a modified DNA base that is profoundly enriched in the central nervous system. Once considered a mere intermediate in the DNA demethylation process, 5hmC is now recognized as a stable and crucial epigenetic mark with far-reaching implications for neuronal development, synaptic plasticity, and the pathogenesis of a wide spectrum of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the current knowledge on 5hmC in the brain, offering valuable insights for researchers, scientists, and drug development professionals seeking to unravel the complexities of neuronal function and explore novel therapeutic avenues.

The Dynamic Landscape of 5hmC in the Brain: A Quantitative Overview

The concentration and distribution of 5hmC in the brain are not static; they are dynamically regulated across different brain regions, cell types, and developmental stages. This intricate regulation underscores the multifaceted role of 5hmC in shaping the neuronal epigenome. The following table summarizes key quantitative data on 5hmC levels in the nervous system, providing a comparative snapshot of its abundance.

| Species | Brain Region/Cell Type | Developmental Stage | 5hmC Level | Method of Quantification | Reference |

| Mouse | Purkinje Neurons | Adult | ~0.6% of total nucleotides (~40% of 5mC) | Thin-Layer Chromatography / Mass Spectrometry | [1] |

| Mouse | Embryonic Stem Cells | Embryonic | ~0.03% of total nucleotides (~7% of 5mC) | Thin-Layer Chromatography / Mass Spectrometry | [1] |

| Mouse | Brain (whole) | Adult | ~9% of the genome is 5hmC-enriched | Chemical Capture-based Sequencing | [2] |

| Human | Prefrontal Cortex | Adult | 37,145 detectable 5hmC sites | Oxidative Bisulfite Sequencing (oxBS-Seq) with 450K array | [3][4] |

| Human | Cerebellum | Adult | 65,563 detectable 5hmC sites | Oxidative Bisulfite Sequencing (oxBS-Seq) with 450K array | [3][4] |

| Mouse | Cortex - Astrocytes | Adult | 62% of CpG sites have >10% 5hmC | Nanopore Sequencing | [5][6] |

| Mouse | Cortex - Neurons | Adult | 42% of CpG sites have >10% 5hmC | Nanopore Sequencing | [5][6] |

| Mouse | Cortex - Microglia | Adult | 19% of CpG sites have >10% 5hmC | Nanopore Sequencing | [5][6] |

| Rhesus Monkey | Cortex, Cerebellum, Hippocampus, Striatum | Juvenile (2 yrs) to Old (17 yrs) | Significant age-dependent accumulation | 5hmC-specific dot-blotting and sequencing | [7] |

| Mouse | Hippocampus | Newborn to 90-day-old | Significant increase with age | Not specified | [8] |

The Enzymatic Machinery and Signaling Pathways of 5hmC

The generation of 5hmC is a tightly regulated enzymatic process initiated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC), a well-known repressive epigenetic mark, into 5hmC. This conversion is not merely a step towards demethylation but also establishes a new epigenetic state with its own set of reader proteins and functional consequences. The presence of 5hmC can sterically hinder the binding of 5mC-specific reader proteins, thereby alleviating gene repression. Furthermore, 5hmC can be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then excised by thymine-DNA glycosylase (TDG) as part of the base excision repair pathway, leading to active DNA demethylation.

Key Experimental Protocols for 5hmC Analysis

The accurate detection and quantification of 5hmC are paramount for understanding its biological roles. Several powerful techniques have been developed to distinguish 5hmC from its precursor, 5mC, at both locus-specific and genome-wide scales. Below are detailed methodologies for three key experiments.

TET-Assisted Bisulfite Sequencing (TAB-Seq)

TAB-Seq provides single-base resolution quantitative information about 5hmC levels. The workflow relies on the specific protection of 5hmC from TET-mediated oxidation, allowing for its differentiation from 5mC.

Experimental Workflow:

Detailed Methodology:

-

DNA Preparation:

-

Start with high-quality genomic DNA (1-5 µg).

-

Fragment DNA to the desired size (e.g., 200-500 bp) using sonication or enzymatic digestion.

-

Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.

-

-

Glucosylation of 5hmC:

-

To a solution of adapter-ligated DNA, add β-glucosyltransferase (β-GT) and UDP-glucose.

-

Incubate at 37°C for 1 hour to specifically glucosylate the hydroxyl group of 5hmC, protecting it from subsequent oxidation.

-

Purify the DNA using magnetic beads.

-

-

Oxidation of 5mC:

-

Resuspend the DNA in a reaction buffer containing recombinant TET1 enzyme.

-

Incubate at 37°C for 1-2 hours to oxidize 5mC to 5-carboxylcytosine (5caC).

-

Purify the DNA.

-

-

Bisulfite Conversion:

-

Treat the DNA with a sodium bisulfite conversion reagent according to the manufacturer's protocol. This step converts unmethylated cytosines and 5caC to uracil, while the glucosylated 5hmC remains as cytosine.

-

Desalt and purify the converted DNA.

-

-

PCR Amplification and Sequencing:

-

Amplify the bisulfite-converted DNA using primers specific to the ligated adapters.

-

Purify the PCR product and perform next-generation sequencing.

-

During data analysis, cytosines that remain as 'C' represent the original 5hmC sites.

-

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-Seq)

hMeDIP-Seq is an antibody-based enrichment method used to identify genomic regions with high levels of 5hmC.

Detailed Methodology:

-

DNA Preparation and Fragmentation:

-

Isolate high-quality genomic DNA.

-

Fragment the DNA to an average size of 200-800 bp by sonication.

-

-

Immunoprecipitation:

-

Denature the fragmented DNA by heating to 95°C for 10 minutes, followed by rapid cooling on ice.

-

Incubate the denatured DNA with a highly specific anti-5hmC antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads several times with low and high salt buffers to remove non-specifically bound DNA.

-

Elute the immunoprecipitated DNA from the antibody-bead complexes using an elution buffer (e.g., containing Proteinase K) and incubate at 55°C.

-

-

DNA Purification and Library Preparation:

-

Purify the eluted DNA using phenol-chloroform extraction or a column-based kit.

-

Prepare a sequencing library from the enriched DNA fragments.

-

-

Sequencing and Data Analysis:

-

Perform high-throughput sequencing of the hMeDIP library and an input control library (fragmented DNA without immunoprecipitation).

-

Align reads to the reference genome and perform peak calling to identify regions enriched for 5hmC.

-

Oxidative Bisulfite Sequencing (oxBS-Seq)

oxBS-Seq is a chemical-based method that, in parallel with standard bisulfite sequencing (BS-Seq), allows for the quantification of both 5mC and 5hmC at single-base resolution.

Detailed Methodology:

-

Sample Splitting:

-

Divide the genomic DNA sample into two aliquots. One will undergo oxidative bisulfite treatment (oxBS), and the other will undergo standard bisulfite treatment (BS).

-

-

Oxidation (for the oxBS sample):

-

Treat the DNA with an oxidizing agent (e.g., potassium perruthenate) that specifically converts 5hmC to 5-formylcytosine (5fC). 5mC remains unmodified.

-

-

Bisulfite Conversion (for both samples):

-

Perform standard sodium bisulfite conversion on both the oxidized (oxBS) and non-oxidized (BS) DNA samples.

-

In the BS sample, unmethylated cytosines are converted to uracil, while both 5mC and 5hmC remain as cytosine.

-

In the oxBS sample, unmethylated cytosines and 5fC (derived from 5hmC) are converted to uracil, while only 5mC remains as cytosine.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from both the BS and oxBS treated DNA.

-

Perform next-generation sequencing on both libraries.

-

-

Data Analysis:

-

Align the sequencing reads from both experiments to a reference genome.

-

The methylation level at each CpG site in the BS-Seq data represents (%5mC + %5hmC).

-

The methylation level at each CpG site in the oxBS-Seq data represents %5mC.

-

The level of 5hmC at each site is calculated by subtracting the oxBS-Seq methylation level from the BS-Seq methylation level.

-

The Functional Significance of 5hmC in Neuronal Processes

The dynamic regulation and specific genomic localization of 5hmC point to its critical involvement in a variety of neuronal processes:

-

Neurodevelopment and Differentiation: 5hmC levels increase during neuronal differentiation, and this modification is crucial for the proper expression of genes involved in neurogenesis and neuronal maturation.[1]

-

Synaptic Plasticity, Learning, and Memory: 5hmC is dynamically regulated in response to neuronal activity and is enriched in genes associated with synaptic function.[9] This suggests a role for 5hmC in the epigenetic mechanisms underlying learning and memory formation.

-

Gene Regulation: The presence of 5hmC in gene bodies is often positively correlated with gene expression, suggesting its role in maintaining a transcriptionally permissive chromatin state.[10]

-

Neurological and Psychiatric Disorders: Dysregulation of 5hmC has been implicated in a range of brain disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and various psychiatric conditions.[1]

Future Directions and Therapeutic Implications

The study of 5hmC in the brain is a rapidly evolving field with immense potential. Future research will likely focus on:

-

Elucidating the precise mechanisms by which 5hmC and its reader proteins regulate gene expression in different neuronal subtypes.

-

Developing more advanced techniques for the cell-type-specific and real-time imaging of 5hmC dynamics in the living brain.

-

Investigating the causal role of 5hmC dysregulation in the pathogenesis of specific neurological and psychiatric disorders.

From a therapeutic perspective, the enzymes that write and erase 5hmC, particularly the TET enzymes, represent promising targets for drug development. Modulating the activity of these enzymes could offer novel strategies for correcting epigenetic abnormalities and treating a range of brain disorders. As our understanding of the "hydroxymethylome" deepens, we move closer to unlocking new frontiers in neuroscience and developing innovative therapies for debilitating brain conditions.

References

- 1. 5-hydroxymethylcytosine: A new player in brain disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Correlated 5-Hydroxymethylcytosine (5hmC) and Gene Expression Profiles Underpin Gene and Organ-Specific Epigenetic Regulation in Adult Mouse Brain and Liver | PLOS One [journals.plos.org]

- 3. Variation in 5-hydroxymethylcytosine across human cortex and cerebellum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Variation in 5-hydroxymethylcytosine across human cortex and cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Brain Region- and Age-Dependent 5-Hydroxymethylcytosine Activity in the Non-Human Primate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of aging on 5-hydroxymethylcytosine in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-hmC in the brain is abundant in synaptic genes and shows differences at the exon-intron boundary - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Genome-wide antagonism between 5-hydroxymethylcytosine and DNA methylation in the adult mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 5-Hydroxymethylcytosine: A Stable Epigenetic Mark or a Fleeting Intermediate in Demethylation?

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This technical guide provides an in-depth exploration of the dual nature of 5-hydroxymethylcytosine (B124674) (5hmC). It serves as a comprehensive resource, detailing its role as both a stable entity in epigenetic regulation and a transient intermediate in the DNA demethylation pathway. The document includes quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for professionals in life sciences and drug development.

Introduction: The Sixth Base

For decades, the epigenetic landscape was largely defined by the fifth base, 5-methylcytosine (B146107) (5mC), a key player in gene silencing.[1] The discovery of 5-hydroxymethylcytosine (5hmC) in mammalian DNA in 2009 fundamentally altered this landscape.[2] Produced by the oxidation of 5mC by the Ten-Eleven Translocation (TET) family of enzymes, 5hmC's identity has been a subject of intense investigation.[1][3][4][5] Is it merely a fleeting intermediate on the path to remove a methyl group, or is it a stable, functional epigenetic mark in its own right?

The evidence points to a fascinating duality: 5hmC's role is not mutually exclusive but is instead highly dependent on the cellular context, developmental stage, and genomic location.[6][7] This guide will dissect the two faces of 5hmC, presenting the biochemical pathways, quantitative evidence, and the experimental methodologies crucial for its study.

The Role of 5hmC as a Demethylation Intermediate

The presence of 5hmC is central to two major pathways of DNA demethylation: active, replication-independent demethylation and passive, replication-dependent demethylation.

Active DNA Demethylation Pathway

Active demethylation is an enzymatic process that removes the methyl group from 5mC without requiring DNA replication. This pathway is critical during epigenetic reprogramming in germ cells and the early embryo.[6] The process unfolds in a series of oxidative steps catalyzed by TET enzymes.[1][5]

-

Oxidation of 5mC: TET enzymes convert 5mC to 5hmC.

-

Further Oxidation: TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and then to 5-carboxylcytosine (5caC).[1][5][8]

-

Excision and Repair: Both 5fC and 5caC are recognized and excised by Thymine (B56734) DNA Glycosylase (TDG).[1][8]

-

Restoration: The resulting abasic site is repaired by the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine.[1]

In this context, 5hmC, 5fC, and 5caC are transient intermediates in a multi-step enzymatic erasure process.[9][10]

Passive DNA Demethylation Pathway

Passive demethylation occurs during DNA replication. The maintenance DNA methyltransferase, DNMT1, which typically copies methylation patterns to the newly synthesized strand, has a much lower affinity for 5hmC compared to 5mC.[6][11] This inefficient recognition leads to a failure to maintain the mark on the daughter strand, resulting in a progressive, replication-dependent dilution of 5hmC and its replacement with unmodified cytosine over subsequent cell divisions.

5hmC as a Stable, Functional Epigenetic Mark

Contrary to its role as a transient intermediate, 5hmC is remarkably stable and abundant in specific cellular contexts, particularly in terminally differentiated cells like neurons.[6][12] This stability suggests it is not merely awaiting further oxidation or dilution but serves a distinct regulatory function.[1][3][11]

Tissue-Specific Abundance and Stability

The levels of 5hmC vary dramatically across different tissues, with the highest concentrations found in the brain.[2][6][13] In contrast to the relatively uniform levels of 5mC, 5hmC content can differ by over 13-fold between tissues, indicating a highly regulated, tissue-specific role.[13] In the brain, 5hmC levels accumulate during development and aging, supporting its role as a long-term, stable mark.[6]

Genomic Localization and Gene Regulation

Genome-wide mapping reveals that 5hmC is not randomly distributed. It is enriched in the bodies of actively transcribed genes and at regulatory elements like enhancers.[4][6][14] This localization pattern strongly correlates with active gene expression, in stark contrast to 5mC, which is typically associated with gene silencing.[11][14][15] This suggests 5hmC plays a direct role in maintaining an open chromatin state conducive to transcription.[4]

Recognition by "Reader" Proteins

The existence of specific proteins that recognize and bind to 5hmC provides strong evidence for its function as a distinct epigenetic signal. While some methyl-CpG binding proteins (MBDs) that bind 5mC show reduced affinity for 5hmC, other proteins, including MeCP2 and MBD3, have been identified as 5hmC "readers".[3][6] These interactions can recruit other chromatin-modifying complexes, translating the 5hmC mark into specific downstream functional outcomes, such as modulating chromatin structure and gene expression.[3]

Quantitative Data Presentation

The relative abundance of 5hmC is a key indicator of its potential role in a given tissue. The following table summarizes quantitative data from studies on human tissues, highlighting the significant variation.

| Human Tissue | 5hmC Abundance (% of total modified cytosines or relative level) | Reference |

| Brain (Cerebral Cortex) | High (0.6-0.7%) | [13] |

| Liver | High (0.5-0.6%) | [13] |

| Kidney | High (0.4%) | [13] |

| Colorectal (Normal) | High (0.46-0.57%) | [13] |

| Colorectal (Cancerous) | Significantly Reduced (0.02-0.06%) | [13] |

| Lung | Low (0.18%) | [13] |

| Heart | Very Low (0.05-0.06%) | [13] |

| Breast | Very Low (0.05-0.06%) | [13] |

| Placenta | Very Low (0.05%) | [13] |

Note: Percentages are approximate and can vary based on the specific detection method and individual samples.

Experimental Protocols for 5hmC Analysis

Distinguishing 5hmC from the far more abundant 5mC and unmodified cytosine requires specialized techniques. Standard bisulfite sequencing, the gold standard for 5mC detection, cannot differentiate between 5mC and 5hmC.[16] Below are detailed protocols for key methods that enable specific detection and mapping of 5hmC.

Oxidative Bisulfite Sequencing (oxBS-Seq)

This method allows for the single-base resolution mapping of 5mC by subtracting the 5hmC signal. It involves comparing two parallel experiments: one standard bisulfite sequencing (BS-Seq) run and one oxidative bisulfite sequencing (oxBS-Seq) run.

-

Principle: 5hmC is specifically oxidized to 5-formylcytosine (5fC). During subsequent bisulfite treatment, both unmodified cytosine and 5fC are converted to uracil (B121893) (read as thymine after PCR), while 5mC remains as cytosine. By comparing the BS-Seq (reads C for both 5mC and 5hmC) and oxBS-Seq (reads C for 5mC only) results, the location of 5hmC can be inferred by subtraction.[16][17]

-

Methodology:

-

DNA Isolation: Extract high-quality genomic DNA from the sample.

-

Sample Split: Divide the DNA sample into two aliquots.

-

Oxidation (oxBS-Seq Aliquot): Treat one aliquot with potassium perruthenate (KRuO₄) to oxidize 5hmC to 5fC. Purify the DNA.

-

Bisulfite Conversion: Perform sodium bisulfite conversion on both the oxidized aliquot and the untreated aliquot. This converts C and 5fC to U, while 5mC remains C.

-

Library Preparation: Prepare sequencing libraries from both bisulfite-converted samples.

-